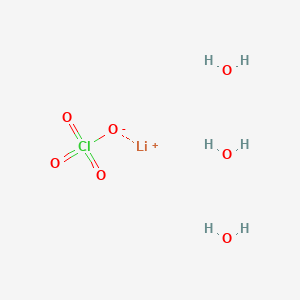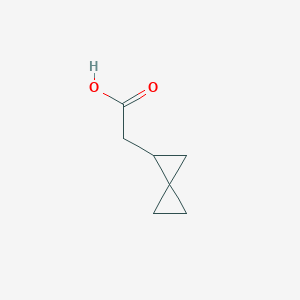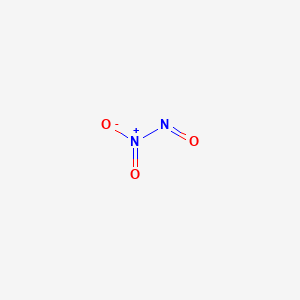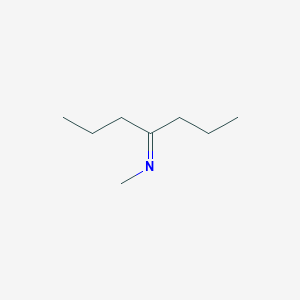
Lithium perchlorate trihydrate
Descripción general
Descripción
Lithium perchlorate trihydrate (LiClO4·3H2O) is a white or colorless crystalline salt . It is noteworthy for its high solubility in many solvents . It is used as an oxygen source for chemical oxygen generators as it liberates oxygen at high temperatures . It is also employed in lithium-ion batteries as an electrolyte and acts as a chaotropic agent to denature proteins .
Synthesis Analysis
Lithium perchlorate trihydrate can be synthesized by reacting lithium chloride with perchloric acid . Another method involves the dehydration reaction of anhydrous lithium perchlorate . The compound crystallizes isotypic to sodium perchlorate monohydrate in the monoclinic space group type C 2/ c .Molecular Structure Analysis
The molecular formula of Lithium perchlorate trihydrate is ClH6LiO7 . It has a molar mass of 160.5 g/mol . The compound crystallizes in the space group Pnma, No. 62 with lattice constants a = 865.7 (1) pm, b = 691.29 (9) pm, c = 483.23 (6) pm . The coordination geometry is tetrahedral at Cl .Chemical Reactions Analysis
Lithium perchlorate is used as a source of oxygen in some chemical oxygen generators. It decomposes at about 400 °C, yielding lithium chloride and oxygen: LiClO4 → LiCl + 2 O2 .Physical And Chemical Properties Analysis
Lithium perchlorate trihydrate is a white or colorless crystalline salt . It has a molar mass of 160.44 g/mol . It is highly soluble in water and also soluble in alcohols and ethyl acetate .Aplicaciones Científicas De Investigación
Oxygen Source for Chemical Oxygen Generators
Lithium perchlorate trihydrate is used as an oxygen source for chemical oxygen generators . It liberates oxygen at high temperatures , which makes it suitable for use in environments where oxygen supply is critical, such as in submarines or spacecraft.
Solvent in Diels-Alder Reactions
Due to its excellent solubility, lithium perchlorate trihydrate is used in Diels-Alder reactions . The Diels-Alder reaction is a chemical reaction between a conjugated diene and a substituted alkene, commonly termed the dienophile, to form a substituted cyclohexene system .
Electrolyte in Lithium-Ion Batteries
Lithium perchlorate trihydrate is also employed in lithium-ion batteries as an electrolyte . The high solubility and conductivity of lithium perchlorate make it an excellent choice for this application .
Chaotropic Agent to Denature Proteins
In biochemistry, lithium perchlorate trihydrate acts as a chaotropic agent to denature proteins . It disrupts the hydrogen bonding network within the secondary and tertiary structure of the protein, causing it to unfold .
Catalyst in Baylis-Hillman Reaction
Lithium perchlorate trihydrate is used in the Baylis-Hillman reaction as a catalyst in the coupling of alpha, beta-unsaturated carbonyl compounds with aldehydes . This reaction is a powerful tool for the formation of carbon-carbon bonds in organic synthesis .
Enhancing Lithium Ionic Conductivity
Research has shown that lithium perchlorate can enhance lithium ionic conductivity when used in a metal-organic framework matrix . This has potential applications in all-solid-state lithium-ion batteries, which are of interest due to their high energy density, design flexibility, and safety .
Mecanismo De Acción
Target of Action
Lithium perchlorate trihydrate primarily targets the generation of oxygen in chemical oxygen generators . It is also employed in lithium-ion batteries as an electrolyte . In addition, it acts as a chaotropic agent to denature proteins .
Mode of Action
Lithium perchlorate trihydrate interacts with its targets by liberating oxygen at high temperatures . This property makes it an excellent source of oxygen in chemical oxygen generators . In lithium-ion batteries, it enhances electrical impedance, conductivity, and anodic stability . As a chaotropic agent, it disrupts the hydrogen bonding network between water molecules and proteins, leading to protein denaturation .
Biochemical Pathways
The primary biochemical pathway affected by lithium perchlorate trihydrate is the oxygen generation pathway in chemical oxygen generators . It decomposes at about 400 °C, yielding lithium chloride and oxygen . Over 60% of the mass of the lithium perchlorate is released as oxygen .
Result of Action
The primary result of the action of lithium perchlorate trihydrate is the generation of oxygen in chemical oxygen generators . In lithium-ion batteries, it contributes to improved electrical properties . When used as a chaotropic agent, it results in the denaturation of proteins .
Action Environment
The action of lithium perchlorate trihydrate is influenced by environmental factors such as temperature and humidity. Its oxygen generation property is activated at high temperatures . Furthermore, its solubility, and hence its availability for interaction with its targets, can be influenced by the solvent environment .
Safety and Hazards
Propiedades
IUPAC Name |
lithium;perchlorate;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClHO4.Li.3H2O/c2-1(3,4)5;;;;/h(H,2,3,4,5);;3*1H2/q;+1;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWYRNYHJJDXHX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].O.O.O.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClH6LiO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7791-03-9 (Parent) | |
| Record name | Lithium perchlorate trihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30158785 | |
| Record name | Perchloric acid, lithium salt, trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium perchlorate trihydrate | |
CAS RN |
13453-78-6 | |
| Record name | Lithium perchlorate trihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perchloric acid, lithium salt, trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium perchlorate trihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LITHIUM PERCHLORATE TRIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JYK745743V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate](/img/structure/B78289.png)

![[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate](/img/structure/B78291.png)






